molecular formula C6H9N3 B3029894 2,4,6-Trimethyl-1,3,5-triazine CAS No. 823-94-9

2,4,6-Trimethyl-1,3,5-triazine

Cat. No.: B3029894
CAS No.: 823-94-9
M. Wt: 123.16 g/mol
InChI Key: LASVAZQZFYZNPK-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,3,5-triazine is an organic compound with the molecular formula C6H9N3. It is a derivative of 1,3,5-triazine, characterized by the presence of three methyl groups attached to the nitrogen atoms in the triazine ring. This compound is known for its stability and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethyl-1,3,5-triazine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with methylamine. The reaction typically occurs under mild conditions, with the cyanuric chloride being dissolved in an organic solvent such as dichloromethane, and methylamine being added slowly to the solution. The reaction mixture is then stirred at room temperature for several hours to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where cyanuric chloride and methylamine are reacted under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methyl groups can be replaced by other substituents.

    Oxidation Reactions: It can be oxidized to form corresponding triazine oxides.

    Reduction Reactions: The compound can be reduced to form triazine derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. These reactions typically occur under mild conditions with the use of organic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Scientific Research Applications

2,4,6-Trimethyl-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-1,3,5-triazine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

    1,3,5-Triazine: The parent compound without methyl groups.

    2,4,6-Trimethoxy-1,3,5-triazine: A derivative with methoxy groups instead of methyl groups.

    1,3,5-Triazine-2,4,6-triamine (Melamine): A derivative with amino groups.

Uniqueness: 2,4,6-Trimethyl-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups enhances its stability and makes it less reactive compared to other triazine derivatives. This stability is advantageous in various industrial applications where long-term stability is required .

Properties

IUPAC Name

2,4,6-trimethyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-7-5(2)9-6(3)8-4/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASVAZQZFYZNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231678
Record name 1,3,5-Triazine, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-94-9
Record name 1,3,5-Triazine, 2,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine, 2,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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